N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide
Description
The compound N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide features a triazole-piperidine-benzamide scaffold with a 4-chlorophenyl substituent. The triazole moiety is a hallmark of bioactivity in medicinal chemistry, often contributing to binding interactions in enzyme inhibition or receptor modulation. The 4-chlorophenyl group may enhance lipophilicity and metabolic stability, while the 3,5-dimethylbenzamide fragment could influence solubility and target selectivity.
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-11-16(2)13-17(12-15)22(30)25-19-7-9-28(10-8-19)23(31)21-14-29(27-26-21)20-5-3-18(24)4-6-20/h3-6,11-14,19H,7-10H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGQGXPGYKIUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
This can result in changes to the cellular processes that these targets are involved in.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of certain cell lines, suggesting that they may affect pathways related to cell proliferation.
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are p-gp substrates. These properties can impact the bioavailability of the compound.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activities, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure comprising a triazole moiety linked to a piperidine and a dimethylbenzamide. The presence of the 4-chlorophenyl group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN5O |
| Molar Mass | 371.86 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that compounds with similar structures often exert their effects through multiple pathways:
- Inhibition of Kinases : Some studies suggest that triazole derivatives can inhibit various kinases involved in cancer cell proliferation, such as RET kinase .
- Antioxidant Activity : Certain benzamide derivatives have shown to possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
- Cell Cycle Arrest : Compounds like this compound have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
- Colon Cancer : The compound demonstrated significant cytotoxicity against HCT-116 and SW480 cell lines with IC50 values reported in the low micromolar range (2–6 μM) .
- Breast Cancer : In vitro assays showed that it inhibited the proliferation of MCF-7 breast cancer cells with comparable efficacy to established chemotherapeutics .
In Vivo Studies
Preclinical models have also been utilized to assess the efficacy of this compound:
- Xenograft Models : In BALB/C nu/nu mice bearing HCT-116 xenografts, treatment with the compound resulted in reduced tumor growth and lower expression levels of proliferation markers such as Ki67 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Essential for interaction with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity.
- Piperidine Linker : Contributes to the overall conformation and flexibility of the molecule.
Case Studies
Case Study 1: Anticancer Activity Against Breast Cancer
A study evaluated various benzamide derivatives including this compound against MCF-7 cells. Results indicated that modifications at the benzamide position significantly influenced potency, with some derivatives achieving IC50 values as low as 27.3 μM .
Case Study 2: Mechanistic Insights into Antitumor Effects
Research into the mechanism revealed that compounds similar to this compound inhibited NADK activity, leading to reduced levels of NADPH and destabilization of DHFR—a key enzyme in cancer metabolism .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential:
The compound's structure incorporates a triazole moiety, which is known for its diverse biological activities. Research indicates that compounds with triazole structures exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit cyclooxygenase (COX) enzymes and exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Case Study: Anti-Inflammatory Activity
A study demonstrated that triazole derivatives could effectively inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). Specifically, compounds containing the 1H-1,2,3-triazole structure showed IC50 values in the low micromolar range for COX-2 inhibition . This suggests that N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide could be a promising candidate for developing new anti-inflammatory drugs.
Materials Science Applications
Polymer Integration:
The compound can be incorporated into polymer matrices to enhance their properties. For example, its ability to impart fluorescence or conductivity makes it suitable for applications in electronic materials and sensors. The incorporation of such compounds into polymers can lead to materials with tailored functionalities for specific applications.
Organic Synthesis Applications
Synthetic Intermediate:
this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to construct diverse chemical libraries through various synthetic routes. The compound's reactivity can be exploited in nucleophilic substitution reactions or as a building block for further functionalization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound can be compared to structurally related analogs, such as the chromene-pyrazolopyrimidine derivative from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide . Key differences include:
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Limitations
- Crystallographic Tools : The structural determination of both compounds relies on SHELXL for high-precision refinement, particularly for resolving complex torsional angles in heterocycles . WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids, critical for confirming the 3D arrangement of substituents .
- Bioactivity Gaps : While the compound in has documented synthetic yields (28%) and characterization data , the target compound’s biological activity and pharmacokinetic profiles remain unaddressed in the provided sources.
- Substituent Effects : The 4-chlorophenyl group in the target compound may confer greater metabolic stability compared to the 3-fluorophenyl group in the analog, which is more prone to oxidative defluorination .
Q & A
Q. What are the optimal synthetic routes for this compound to maximize yield and purity?
The synthesis involves multi-step reactions, typically starting with a [3+2] cycloaddition (click chemistry) to form the triazole core, followed by sequential coupling of the piperidine and benzamide moieties. Key parameters include:
- Temperature control : Maintain 0–5°C during azide-alkyne cycloaddition to prevent side reactions .
- pH modulation : Use buffered conditions (pH 7–8) during amide bond formation to enhance coupling efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Standard protocols include:
- NMR spectroscopy : NMR (400 MHz, DMSO-d6) to confirm proton environments (e.g., triazole CH at δ 8.2–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H] at m/z 429.95) .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Q. How can researchers address solubility limitations for in vitro assays?
Methodological strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers to maintain compound stability .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide) via post-synthetic modification without altering core pharmacophores .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What approaches are used to identify biological targets and design activity assays?
- In silico docking : Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger Suite .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (e.g., ) for target proteins like carbonic anhydrase isoforms .
- Cellular assays : Use HEK293 or HeLa cells transfected with fluorescent reporters to assess pathway modulation (e.g., IC determination) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict byproducts?
Integrate quantum mechanical (QM) calculations and machine learning (ML):
- Reaction path search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and intermediates .
- ML-driven condition optimization : Train models on historical data (e.g., solvent polarity, catalyst load) to predict optimal parameters for yield improvement .
- Byproduct analysis : Employ cheminformatics tools (e.g., RDKit) to identify probable impurities from SMILES strings .
Q. How should researchers resolve contradictions in biological activity data across studies?
Apply systematic validation frameworks:
- Dose-response curves : Replicate assays with standardized protocols (e.g., CLSI guidelines) to rule out false positives .
- Orthogonal assays : Confirm target engagement via thermal shift assays (TSA) or CRISPR knockouts .
- Meta-analysis : Use PRISMA guidelines to aggregate data and identify confounding variables (e.g., cell line heterogeneity) .
Q. What strategies mitigate conflicting parameters in multi-step synthesis optimization?
Leverage Design of Experiments (DoE) :
- Factorial design : Screen variables (e.g., temperature, catalyst ratio) to identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reaction time vs. pH) for the final coupling step .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor intermediates in real time .
Q. How can stability studies under varying conditions inform formulation development?
Conduct accelerated degradation studies :
- Thermal stress : Heat samples at 40–60°C for 14 days (ICH Q1A guidelines) and analyze via HPLC for degradation products .
- Photostability : Expose to UV light (ICH Q1B) and track changes in absorbance spectra .
- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
